ATC Classification Divergence: Ciclonium Bromide Is Exclusively Coded for Fixed-Dose Analgesic Combinations, Distinguishing It from Other Antispasmodics
Ciclonium bromide is assigned to the unique ATC code A03DA04 (synthetic anticholinergic agents in combination with analgesics) [1]. In contrast, butylscopolamine (hyoscine butylbromide) is categorized under A03DB04 (belladonna alkaloids in combination with analgesics, semisynthetic), trospium chloride is categorized under both A03DA06 (synthetic anticholinergics in combination with analgesics) and G04BD09 (urinary antispasmodics), and otilonium bromide is categorized under A03AB06 (synthetic anticholinergics, quaternary ammonium, without analgesic combination). This regulatory taxonomy reflects distinct clinical positioning: ciclonium bromide is the only compound within the A03DA subgroup whose therapeutic indication is exclusively tied to analgesic co-administration, whereas comparators possess independent monotherapy indications.
| Evidence Dimension | ATC regulatory classification and therapeutic positioning |
|---|---|
| Target Compound Data | ATC A03DA04 – exclusively classified for combination with analgesics; no standalone monotherapy ATC code exists |
| Comparator Or Baseline | Butylscopolamine (A03DB04, monotherapy A03BB01); Trospium chloride (A03DA06, monotherapy G04BD09); Otilonium bromide (A03AB06); Pramiverine (A03AX, other antispasmodics) |
| Quantified Difference | Ciclonium bromide holds a unique single ATC code (A03DA04) explicitly for analgesic combination; comparators hold two or more distinct ATC codes reflecting broader therapeutic utility. |
| Conditions | WHO ATC/DDD Index regulatory classification system |
Why This Matters
Procurement specifications requiring fixed-dose analgesic-combination antispasmodics should verify ATC A03DA04 classification, as alternative antispasmodics may lack regulatory approval for this specific formulation category.
- [1] WHO Collaborating Centre for Drug Statistics Methodology. ATC/DDD Index – A03DA04 Ciclonium and Analgesics. View Source
